9-Dehydrotestosterone

Übersicht

Beschreibung

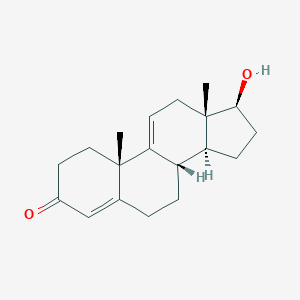

9-Dehydrotestosterone is a derivative of testosterone, an androgen hormone. It is structurally similar to dihydrotestosterone, another potent androgen. This compound plays a significant role in various physiological processes, particularly in the development and maintenance of male characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Dehydrotestosterone typically involves the dehydrogenation of testosterone. This process can be achieved using various reagents and catalysts. One common method involves the use of selenium dioxide as a dehydrogenating agent under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes. These processes are optimized for yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Dehydrotestosterone undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into various oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to testosterone or other reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, leading to the formation of various esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Endocrinological Applications

Hormonal Replacement Therapy (HRT)

9-DHT is being investigated for its potential use in hormonal replacement therapies, particularly for men with androgen deficiency. Research indicates that 9-DHT can effectively increase serum testosterone levels while maintaining a favorable DHT/T ratio, which is crucial for minimizing prostate-related side effects associated with traditional testosterone replacement therapies (TRT) .

Table 1: Effects of 9-DHT in Hormonal Replacement Therapy

| Study | Population | Treatment Duration | Serum DHT Levels | Serum T Levels | Observations |

|---|---|---|---|---|---|

| Ly et al. (2017) | Older men | 3-6 months | Increased by 10-fold | Decreased to 1/3 baseline | No significant increase in prostate volume |

| Kunelius et al. (2017) | Hypogonadal men | 14 days | Elevated significantly | Reduced AUC by 36% | Adequate androgen replacement observed |

Neurological Applications

Recent studies have highlighted the role of androgens, including 9-DHT, in cognitive functions such as learning and memory. A study demonstrated that supplementation with dihydrotestosterone (DHT), a derivative of 9-DHT, improved learning and memory in mice through the ZIP9 receptor pathway . This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer’s.

Table 2: Effects of DHT on Cognitive Functions

| Study | Model Organism | Treatment | Key Findings |

|---|---|---|---|

| Frontiers in Endocrinology (2023) | Mice (Tfm) | DHT Supplementation | Improved learning and memory; increased expression of synaptic proteins |

| ZIP9 Knockdown Study | Mice (APP/PS1) | DHT Treatment | Reduced cognitive benefits upon ZIP9 inhibition |

Oncological Applications

The role of 9-DHT in cancer biology is an emerging area of research. Studies indicate that androgens can influence the proliferation and apoptosis of cancer cells. Specifically, DHT has been shown to promote the migration of prostate cancer cells while also inducing apoptosis in breast cancer cells .

Table 3: Impact of Androgens on Cancer Cell Dynamics

| Cancer Type | Effect of DHT | Mechanism |

|---|---|---|

| Prostate Cancer | Increased cell migration | Via ZIP9 receptor activation |

| Breast Cancer | Induced apoptosis | Modulation of apoptotic pathways |

Developmental Applications

In pediatric endocrinology, 9-DHT has been used to promote penile growth in individuals with androgen insensitivity syndrome. A study reported significant increases in stretched penile lengths following transdermal DHT application during critical developmental windows .

Table 4: Clinical Outcomes of DHT Treatment in Pediatric Patients

| Patient Group | Treatment Age Range | Treatment Duration | Outcome |

|---|---|---|---|

| 5αRD2 Patients | Ages 4-11 | 8-16 weeks | Increased penile length by up to 2.8 cm |

Wirkmechanismus

9-Dehydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the regulation of protein synthesis, cell growth, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Testosterone: The parent compound from which 9-Dehydrotestosterone is derived.

Dihydrotestosterone: A more potent androgen that is structurally similar but has different biological effects.

Dehydroepiandrosterone: Another androgen with distinct physiological roles.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike dihydrotestosterone, it cannot be aromatized to estradiol, making it a pure androgenic steroid .

Biologische Aktivität

9-Dehydrotestosterone (9-DHT) is a steroid hormone derived from testosterone, notable for its significant biological activities, particularly in androgenic and anabolic processes. As an active metabolite, it plays a crucial role in various physiological functions, including sexual differentiation, reproductive health, and the regulation of secondary sexual characteristics. This article explores the biological activity of 9-DHT through a synthesis of research findings, case studies, and relevant data.

9-DHT acts primarily through the androgen receptor (AR), exhibiting a high affinity for this receptor. It is known to be a potent agonist, with a dissociation rate that is significantly slower than that of testosterone, which enhances its effectiveness in binding and activating the receptor. The biological potency of 9-DHT can be compared to other androgens as follows:

| Compound | Affinity (Kd) | Potency (EC50) |

|---|---|---|

| This compound | 0.25-0.5 nM | 0.13 nM |

| Testosterone | 0.4-1.0 nM | 0.66 nM |

| Dihydrotestosterone | 0.5-1.5 nM | 0.4 nM |

This table illustrates that 9-DHT has a higher binding affinity and potency compared to testosterone and dihydrotestosterone (DHT), making it a critical player in androgenic signaling pathways .

Growth and Development

Research indicates that 9-DHT contributes significantly to the growth and development of male reproductive organs. In studies involving patients with androgen insensitivity syndromes, topical applications of DHT resulted in notable increases in penile length among prepubertal boys diagnosed with micropenis . For instance:

- Case Study : In a cohort of four boys treated with transdermal DHT, stretched penile lengths increased by an average of 1.2 to 2.8 cm over eight weeks, demonstrating its efficacy in promoting penile growth during critical developmental periods .

Prostate Health

The role of 9-DHT in prostate health is multifaceted. It has been shown to stimulate prostate growth and repair processes but is also implicated in conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. Studies have revealed that:

- Androgen Deprivation Therapy (ADT) : Prolonged ADT leads to increased local synthesis of DHT from inactive androgen metabolites in prostate cancer cells, suggesting that DHT plays a role in tumor progression .

Treatment of Micropenis

Topical administration of DHT has emerged as a viable treatment for micropenis due to various etiologies, including partial androgen insensitivity syndrome (PAIS). A clinical trial involving three related males with confirmed AR mutations demonstrated significant increases in stretched penile lengths following treatment with DHT gel .

| Patient Age | Baseline SPL (cm) | Post-Treatment SPL (cm) | Percentage Change |

|---|---|---|---|

| Prepubertal | 2.5 | 3.5 | +40% |

| Peri-pubertal | 3.5 | 5.7 | +63% |

This data underscores the potential for DHT therapy to facilitate normal genital development when administered appropriately.

Impact on Hormonal Profiles

In clinical studies involving DHT administration, significant shifts in serum hormone levels have been observed:

Eigenschaften

IUPAC Name |

(8S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFOPOQNYKRRML-FQQAFBJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-99-4 | |

| Record name | 9-Dehydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dehydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-DEHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC8L0QDJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.